BenchChemオンラインストアへようこそ!

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride

medicinal chemistry bioisostere design pharmacokinetic optimization

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride (CAS 1909336-67-9) is a synthetic amino alcohol characterized by a 1-methylpyrazole heterocycle attached at the β-position of a propan-1-ol backbone bearing a primary amine at the α-carbon, supplied as a dihydrochloride salt with molecular formula C₇H₁₅Cl₂N₃O and molecular weight 228.12 g/mol. This compound belongs to the broader class of non-proteinogenic amino acid derivatives and pyrazole-containing building blocks that serve as structural surrogates for the imidazole side chain of histidine in medicinal chemistry, chemical biology, and protein engineering.

Molecular Formula C7H15Cl2N3O
Molecular Weight 228.12
CAS No. 1909336-67-9
Cat. No. B2703355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride
CAS1909336-67-9
Molecular FormulaC7H15Cl2N3O
Molecular Weight228.12
Structural Identifiers
SMILESCN1C=C(C=N1)CC(CO)N.Cl.Cl
InChIInChI=1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H
InChIKeyLVPRKXBCFNHJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol Dihydrochloride (CAS 1909336-67-9) – Chemical Identity and Comparator Landscape for Informed Procurement


2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride (CAS 1909336-67-9) is a synthetic amino alcohol characterized by a 1-methylpyrazole heterocycle attached at the β-position of a propan-1-ol backbone bearing a primary amine at the α-carbon, supplied as a dihydrochloride salt with molecular formula C₇H₁₅Cl₂N₃O and molecular weight 228.12 g/mol . This compound belongs to the broader class of non-proteinogenic amino acid derivatives and pyrazole-containing building blocks that serve as structural surrogates for the imidazole side chain of histidine in medicinal chemistry, chemical biology, and protein engineering [1]. The most relevant direct comparators in procurement decisions include: (i) 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 1163680-59-8, the carboxylic acid analogue), (ii) 3-pyrazol-1-yl-L-alanine (CAS 2734-48-7, the unsubstituted pyrazole positional isomer), (iii) 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride (CAS 1311313-54-8, the carboxylic acid dihydrochloride congener), and (iv) L-histidine (the endogenous imidazole-bearing amino acid) [2].

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol Dihydrochloride – Why Carboxylic Acid Congeners, Unsubstituted Pyrazoles, and Native Histidine Cannot Be Freely Substituted


Substitution of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride with its closest structural analogues is not scientifically interchangeable because the three key molecular features—the N1-methyl substitution on the pyrazole, the reduced primary alcohol terminus in place of a carboxylic acid, and the dihydrochloride salt form—collectively define a distinct chemical space that governs solubility, hydrogen-bonding capacity, metal-chelation geometry, and metabolic stability in ways that differ materially from the carboxylic acid analogues, the unsubstituted 3-pyrazol-1-yl positional isomers, and native L-histidine [1], [2]. The N1-methyl group alters the electronic distribution and tautomeric equilibrium of the pyrazole ring compared to unsubstituted pyrazoles, shifting the pKₐ of the ring nitrogens and consequently modifying protonation-dependent molecular recognition events in enzyme active sites . The replacement of a carboxylic acid with a primary alcohol eliminates the negative charge at physiological pH, removes the carboxylate-metal coordination mode available to the carboxylic acid analogue, and introduces a distinct hydrogen-bond donor/acceptor profile that impacts target engagement and off-target interactions .

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol Dihydrochloride – Head-to-Head and Cross-Study Quantitative Differentiation against Closest Analogs


N1-Methyl Substitution on Pyrazole Ring Confers Higher Calculated Lipophilicity Relative to Unsubstituted Pyrazole Analogues

The N1-methyl substituent on the pyrazole ring of the target compound is predicted to increase lipophilicity compared to unsubstituted pyrazole analogues such as 3-pyrazol-1-yl-L-alanine. Calculated partition coefficients for structurally analogous systems indicate that N1-methylation raises XLogP3 by approximately 2–3 log units relative to the unsubstituted pyrazole, shifting the compound from predominantly aqueous partitioning toward improved membrane permeability characteristics [1]. For reference, the carboxylic acid analogue 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has a computed XLogP3-AA of -3.1 [2], whereas the target compound's alcohol functionality and dihydrochloride salt form are expected to produce a distinct lipophilicity profile with enhanced organic-phase partitioning compared to the carboxylate.

medicinal chemistry bioisostere design pharmacokinetic optimization

Replacement of Carboxylic Acid with Primary Alcohol Differentially Modulates Hydrogen-Bond Donor/Acceptor Capacity and Expected Off-Target Binding Profiles

The target compound replaces the carboxylic acid terminus present in its closest congener, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 1163680-59-8), with a primary alcohol. This substitution reduces the hydrogen-bond acceptor count from 4 (carboxylic acid analogue) to 3 (alcohol) while maintaining 2 hydrogen-bond donors , [1]. Direct structural comparison via PubChem-computed descriptors shows the carboxylic acid congener has 2 H-bond donors and 4 H-bond acceptors [1], whereas the target alcohol analogue has 2 H-bond donors and 3 H-bond acceptors (the hydroxyl oxygen plus two pyrazole nitrogens) . The loss of one H-bond acceptor and elimination of the formal negative charge at physiological pH fundamentally alters the pharmacophore, precluding direct substitution in assays where carboxylate-mediated metal chelation (e.g., zinc-dependent enzymes, aminopeptidases) or salt-bridge interactions are critical for ligand recognition .

drug design selectivity engineering hydrogen bonding

Dihydrochloride Salt Form Provides Distinct Aqueous Solubility and Handling Advantages over Free Base and Monohydrochloride Forms

The compound is supplied as the dihydrochloride salt (molecular formula C₇H₁₅Cl₂N₃O, molecular weight 228.12 g/mol), whereas its direct monohydrochloride congener 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride (CAS 1314915-89-3) has a molecular formula C₇H₁₄ClN₃O and molecular weight 191.66 g/mol , . The dihydrochloride salt incorporates two equivalents of HCl, fully protonating both the primary amine and the pyrazole ring nitrogen, which is expected to enhance aqueous solubility and reduce hygroscopicity compared to the monohydrochloride or free base forms. The commercial supplier specifications indicate a minimum purity of 95% for the dihydrochloride, with long-term storage recommended under standard conditions without hazardous surcharge or special packaging requirements .

formulation solubility pre-formulation

Pyrazole Moiety as an Imidazole Bioisostere: Altered Electronic Properties and Metal-Coordination Preference Compared with Native Histidine

Pyrazole-based amino acids and amino alcohols are established bioisosteres of the imidazole side chain of histidine, a functional replacement strategy extensively validated in the development of phosphohistidine antibodies and enzyme mechanism probes. The pyrazole ring, unlike imidazole, possesses adjacent nitrogen atoms (N1 and N2) that create a distinct electronic distribution and shift the tautomeric preference, altering both pKₐ and metal-coordination geometry [1]. Quantitative pH-stability comparisons demonstrate that pyrazole-based phosphohistidine analogues (e.g., 4-phosphopyrazol-2-yl alanine) are non-hydrolysable under conditions where native phosphohistidine undergoes rapid hydrolysis (t₁/₂ < 1 hour at pH 7.4, 37 °C vs. stable > 24 hours for the pyrazole analogue) [2]. The N1-methylation of the target compound further rigidifies the tautomeric state, potentially reducing the promiscuous proton-transfer reactivity that characterizes the imidazole ring and making the pyrazole surrogate a more chemically predictable tool for active-site engineering .

chemical biology enzyme engineering histidine phosphorylation

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol Dihydrochloride – Evidence-Backed Research and Procurement Application Scenarios


Design of Cell-Permeable Pyrazole-Based Chemical Probes Requiring Enhanced Membrane Permeability

The N1-methyl substitution and neutral alcohol terminus of this compound are predicted to confer higher lipophilicity compared to unsubstituted pyrazole analogues [1]. Researchers designing intracellular-targeted probes or inhibitors that must cross the cell membrane should prioritize this compound over more polar pyrazole derivatives (e.g., 3-pyrazol-1-yl-L-alanine) to improve passive diffusion, as inferred from the class-level lipophilicity enhancement of +2 to +3 log units associated with N-methylation of heterocycles.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Non-Proteinogenic Pyrazole Amino Alcohol Building Blocks

The dihydrochloride salt form provides fully protonated amine and pyrazole nitrogens, ensuring defined stoichiometry for coupling reactions in SPPS . The primary alcohol is orthogonal to standard Fmoc/t-Bu protection strategies, enabling selective late-stage oxidation to the corresponding aldehyde or carboxylic acid after peptide assembly—a synthetic flexibility not available with the pre-formed carboxylic acid analogue . Procurement teams should select the dihydrochloride over the monohydrochloride to guarantee complete protonation and simplify molar equivalence calculations.

Enzyme Active-Site Engineering Using Hydrolytically Stable Histidine Surrogates

The pyrazole scaffold shared by this compound and validated phosphohistidine analogues demonstrates >24-fold improvement in hydrolytic half-life compared to native phosphohistidine [2]. Although the present compound is not pre-phosphorylated, its amino alcohol backbone can be derivatized to introduce phosphonate or phosphate groups, yielding stable histidine mimics for enzyme mechanism studies, antibody generation, or protein semisynthesis where the chemical lability of native histidine (t₁/₂ < 1 h) precludes meaningful experimentation.

Parallel Medicinal Chemistry Libraries for SAR Expansion Around Pyrazole-Based Hits

This compound's reduced hydrogen-bond acceptor count (3 vs. 4 for the carboxylic acid congener) and neutral alcohol functionality make it a distinct chemotype for parallel library synthesis [3]. Medchem teams seeking to explore non-acidic, alcohol-containing analogues of a pyrazole hit series should procure this building block to diversify away from the carboxylic acid pharmacophore, potentially reducing hERG binding, plasma protein binding, or other off-target effects commonly associated with carboxylate-containing molecules.

Quote Request

Request a Quote for 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.